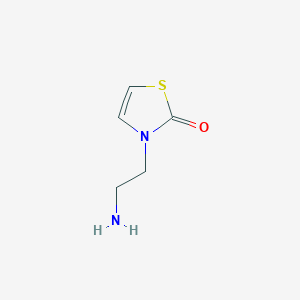

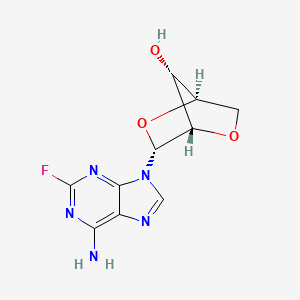

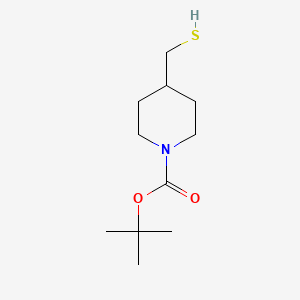

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

説明

Synthesis Analysis

The synthesis of amines involves several methods, including the reaction of alcohols with ammonia, reduction of nitriles, amides, and nitro compounds, and the Gabriel synthesis .

Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom . The nitrogen atom in amines is sp3 hybridized, and the geometry around nitrogen is pyramidal .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also undergo reactions due to the presence of the lone pair of electrons on the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can exist as gases, liquids, or solids at room temperature. Amines are polar and can form hydrogen bonds, which makes low molecular weight amines soluble in water .

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

A series of derivatives, including those related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, have been synthesized and found to be active against both DNA polymerase and ribonuclease H associated with HIV-1 Reverse Transcriptase. The nature of the aromatic group in the thiazole was significant in determining biological activity (Meleddu et al., 2016).

Antimicrobial Polyurethane Coating

A coumarin–thiazole derivative, structurally related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, was synthesized and exhibited significant antimicrobial activity when incorporated into polyurethane varnishes. This application suggests potential in antimicrobial coatings (El‐Wahab et al., 2014).

Catalysis in Synthesis of 1,3-Thiazoles

The compound's related catalyst, 2-aminoethyl dihydrogen phosphate, was synthesized and exhibited superb catalytic activity towards the synthesis of trisubstituted 1,3-thiazole derivatives. This highlights its importance in facilitating chemical reactions in a laboratory setting (Jahanshahi & Akhlaghinia, 2018).

Polymer Supported Quench Reagent Methodology

Related compounds to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one were used in the synthesis of multi-substituted 4-thiazolidinones, demonstrating an efficient process in organic synthesis with applications in creating libraries of biologically active compounds (Ault-Justus et al., 1998).

Antihypertensive Drug Discovery

Derivatives of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one were studied for their potential as antihypertensive agents. Docking studies indicated high affinity to relevant biotargets, suggesting their promise in the development of new cardiovascular drugs (Drapak et al., 2019).

Corrosion Inhibition Studies

Thiazole derivatives, structurally similar to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, were investigated for their corrosion inhibition properties on iron. Theoretical data from density functional theory and molecular dynamics simulations supported their efficacy (Kaya et al., 2016).

Synthesis of Tubulin Polymerization Inhibitors

A series of compounds based on a scaffold similar to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one showed potential as tubulin polymerization inhibitors. These findings suggest their use in anticancer drug development (Romagnoli et al., 2012).

Human Carbonic Anhydrase Inhibition

Compounds structurally related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one showed inhibitory effects on human carbonic anhydrase isoforms, indicating potential applications in pharmaceuticals targeting these enzymes (Distinto et al., 2019).

Enantioselective Organocatalytic Synthesis

The compound's derivatives were used in enantioselective organocatalytic synthesis of heteroaromatic compounds, showcasing its role in producing optically active substances for pharmaceutical applications (Albrecht et al., 2012).

作用機序

Target of Action

The primary target of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one is the serotonin receptor . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

It is known that amines, such as 3-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This suggests that the compound might interact with its targets in a similar manner to other amines, possibly through competitive inhibition or allosteric modulation .

Biochemical Pathways

The compound may affect the sphingosine kinase-2 (SphK2) pathway . SphK2 is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis . The compound’s interaction with this pathway could have downstream effects on cellular processes such as inflammation and fibrogenesis .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , suggesting that it could be administered orally or intravenously. Its density is 1.028 g/mL at 25 °C (lit.) , which might influence its distribution and bioavailability in the body.

Result of Action

Given its potential role in modulating serotonin receptors and the sphk2 pathway, it could have effects on mood, cognition, reward, learning, memory, and physiological processes , as well as inflammation and fibrogenesis .

Safety and Hazards

特性

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-1-2-7-3-4-9-5(7)8/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLYDVACKDWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)